5-(Benzyloxy)-2-nitrophenol (CAS 83486-63-9): Molecular Profiling, Synthesis, and Applications in Advanced Drug Development
5-(Benzyloxy)-2-nitrophenol (CAS 83486-63-9): Molecular Profiling, Synthesis, and Applications in Advanced Drug Development
Executive Summary
In the landscape of advanced pharmaceutical synthesis, 5-(Benzyloxy)-2-nitrophenol (CAS 83486-63-9) serves as a highly specialized bifunctional building block. Characterized by its orthogonally protected phenolic hydroxyl group and a reducible nitro moiety, this compound is a critical scaffold in the development of novel heterocycles targeting the Central Nervous System (CNS)[1].
This technical whitepaper provides an in-depth mechanistic guide to the physicochemical properties, regioselective synthesis, and downstream applications of 5-(Benzyloxy)-2-nitrophenol. Furthermore, it provides critical literature disambiguation regarding its nomenclature in historical patent filings[2].
Physicochemical Profiling & Structural Analysis
Accurate structural characterization is the foundation of reproducible synthetic chemistry. Table 1 summarizes the core quantitative data for 5-(Benzyloxy)-2-nitrophenol[1],,[3].
Table 1: Physicochemical Properties of 5-(Benzyloxy)-2-nitrophenol
| Property | Value | Structural Significance |
| CAS Registry Number | 83486-63-9 | Unique identifier for regulatory compliance[1]. |
| Molecular Formula | C₁₃H₁₁NO₄ | Dictates stoichiometric calculations[3]. |
| Molecular Weight | 245.23 g/mol | Confirmed via mass spectrometry (m/z 244 [M-H]⁻)[1]. |
| InChIKey | XGCGFGQIRIUEED-UHFFFAOYSA-N | Ensures precise database querying[1]. |
| Synonyms | 2-nitro-5-phenylmethoxyphenol; 3-benzyloxy-2-nitrophenol | Highlights the relative positions of functional groups[3]. |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | Critical for predicting receptor binding affinity in CNS drugs. |
Mechanistic Role & Literature Disambiguation
Disambiguation in Camptothecin Synthesis
A critical aspect of utilizing chemical literature requires distinguishing between actual compounds and translation artifacts. For instance, Patent EP1378505B1, which details the synthesis of the AB-ring of Camptothecin analogs (such as Irinotecan/SN-38), lists an intermediate named "1-(5-benzyloxy-2-nitrophenol)-2-propen-1-ol"[2].
Expertise Insight: Mechanistically, because this intermediate is derived via Grignard addition to 5-benzyloxy-2-nitrobenzaldehyde, the resulting structure is actually a nitrophenyl derivative, not a nitrophenol[2],[4]. The authentic 5-(Benzyloxy)-2-nitrophenol (CAS 83486-63-9) is a distinct phenolic compound with an entirely different synthetic trajectory.
True Application: CNS-Active Heterocycles
The authentic phenolic compound (CAS 83486-63-9) is primarily utilized as a nucleophilic scaffold to synthesize ether-linked heterocycles[1]. These derivatives are actively investigated for the treatment of acute and chronic neurological disorders, including schizophrenia, Alzheimer's disease, and epilepsy[1]. The free C1-hydroxyl allows for diverse O-alkylation, while the C2-nitro group can be subsequently reduced to an amine for cyclization or amide coupling.
Figure 1: Downstream application of CAS 83486-63-9 in the development of CNS-active drugs.
Synthetic Methodologies & Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality for every reagent choice.
Protocol 1: Regioselective Synthesis of 5-(Benzyloxy)-2-nitrophenol
Objective: Synthesize the target compound from 4-nitrobenzene-1,3-diol (5-hydroxy-2-nitrophenol) with absolute regioselectivity.
Causality & Mechanism: The starting material possesses two hydroxyl groups. The C1-OH is situated ortho to the nitro group, engaging in a strong intramolecular hydrogen bond with the nitro oxygen. This interaction significantly reduces its nucleophilicity. Conversely, the C5-OH is sterically unhindered. By utilizing a mild base (K₂CO₃) in a polar aprotic solvent (DMF), we selectively deprotonate the C5-OH, driving the Sₙ2 nucleophilic attack on benzyl chloride exclusively at the 5-position[2],[3].
Step-by-Step Workflow:
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Preparation: In an oven-dried, nitrogen-purged flask, dissolve 1.0 eq of 4-nitrobenzene-1,3-diol in anhydrous DMF (5 volumes).
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Deprotonation: Add 1.2 eq of anhydrous K₂CO₃. Stir at 25°C for 30 minutes to ensure complete phenoxide formation at C5.
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Alkylation: Dropwise add 1.05 eq of Benzyl Chloride over 15 minutes.
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Self-Validating Monitoring: Heat to 60°C. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The system validates itself when the low-Rf starting material spot cleanly converts to a single, higher-Rf mono-benzylated product spot.
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Isolation: Cool to room temperature, pour into ice-cold distilled water, and extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from ethanol to yield pure 5-(benzyloxy)-2-nitrophenol.
Figure 2: Regioselective synthesis of 5-(Benzyloxy)-2-nitrophenol via SN2 alkylation.
Protocol 2: Chemoselective Reduction for Downstream API Synthesis
Objective: Reduce the nitro group to an amine without cleaving the benzyl ether protecting group.
Causality & Mechanism: Standard catalytic hydrogenation (Pd/C, H₂) is strictly contraindicated here because it will trigger hydrogenolysis of the benzyl ether, reverting the molecule to a resorcinol derivative. To preserve the protecting group, a chemoselective single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (a modified Béchamp reduction) must be employed.
Step-by-Step Workflow:
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Preparation: Suspend 5-(benzyloxy)-2-nitrophenol (1.0 eq) in an Ethanol/Water mixture (4:1 v/v).
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Reagent Addition: Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq). The NH₄Cl acts as a mild proton source, preventing the medium from becoming overly basic, which suppresses azoxy side-product formation.
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Reflux: Heat the mixture to 80°C under vigorous stirring for 2 hours.
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Self-Validating Monitoring: Monitor by HPLC-MS. The disappearance of the m/z 244 [M-H]⁻ peak and the appearance of the m/z 216 [M+H]⁺ peak confirms successful, chemoselective reduction.
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Isolation: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate, extract with dichloromethane, and evaporate to obtain the pure amine intermediate.
References
- Title: Method of synthesizing camptothecin-relating compounds (EP1378505B1)
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Title: 5-benzyloxy-2-nitrophenol - CAS 83486-63-9 Source: Molaid Chemical Database URL: [Link]
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Title: 2-Amino-5-hydroxypropiophenone Synthesis and Precursors Source: LookChem Database URL: [Link]
